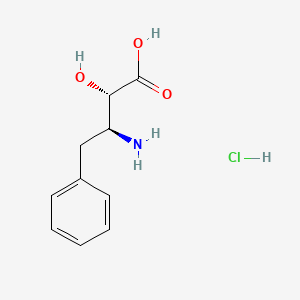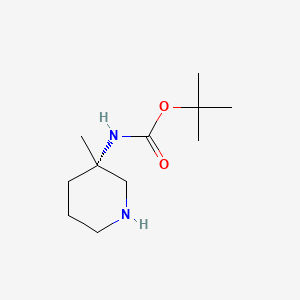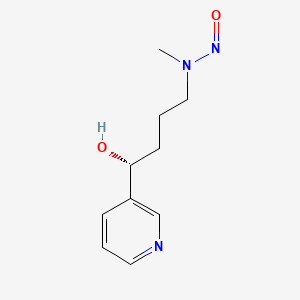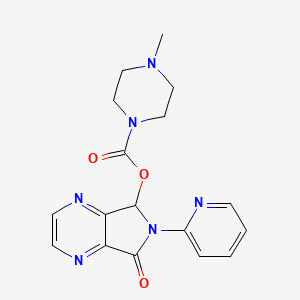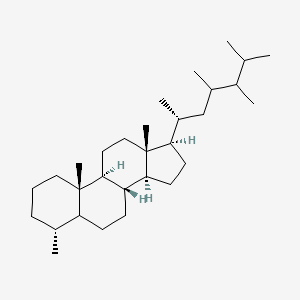
1-Octen-3-one-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-3-one-D4 is a deuterated analog of 1-Octen-3-one, a volatile unsaturated ketone known for its strong mushroom-like odor. This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octen-3-one-D4 can be synthesized through the deuteration of 1-Octen-3-one. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to ensure high purity and yield. The process may include catalytic hydrogenation or other deuterium exchange reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octen-3-one-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols.
Applications De Recherche Scientifique
1-Octen-3-one-D4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Employed in studies of olfactory receptors and insect behavior, particularly in understanding the role of volatile compounds in attraction and repulsion.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Utilized in the flavor and fragrance industry to create mushroom-like scents and flavors.
Mécanisme D'action
The mechanism of action of 1-Octen-3-one-D4 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic odor. The compound may also interact with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Octen-3-ol: An alcohol analog of 1-Octen-3-one, known for its role in mosquito attraction.
1-Octene: An alkene analog, used in the production of various chemicals.
Methyl vinyl ketone: A related enone with similar reactivity but different applications.
Uniqueness: 1-Octen-3-one-D4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its strong mushroom-like odor and reactivity also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
213828-60-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
130.223 |
Nom IUPAC |
5,5,6,6-tetradeuteriooct-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2 |
Clé InChI |
KLTVSWGXIAYTHO-NZLXMSDQSA-N |
SMILES |
CCCCCC(=O)C=C |
Synonymes |
Amyl Vinyl Ketone-D4; Pentyl Vinyl Ketone-D4; Vinyl Amyl Ketone-D4; n-Amyl Vinyl Ketone-D4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)
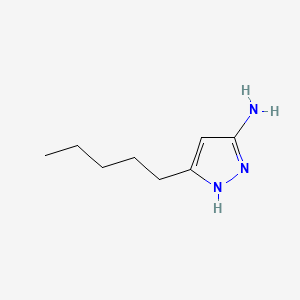

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
